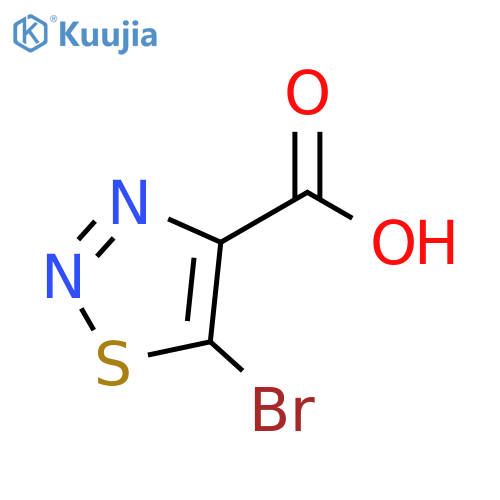Cas no 1520016-37-8 (5-bromo-1,2,3-thiadiazole-4-carboxylic acid)

1520016-37-8 structure
商品名:5-bromo-1,2,3-thiadiazole-4-carboxylic acid
5-bromo-1,2,3-thiadiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Thiadiazole-4-carboxylic acid, 5-bromo-
- 5-bromo-1,2,3-thiadiazole-4-carboxylic acid
-
- インチ: 1S/C3HBrN2O2S/c4-2-1(3(7)8)5-6-9-2/h(H,7,8)
- InChIKey: KIUUHARQTGMTKA-UHFFFAOYSA-N
- ほほえんだ: S1C(Br)=C(C(O)=O)N=N1
5-bromo-1,2,3-thiadiazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-153938-1.0g |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 1g |
$986.0 | 2023-06-05 | ||
| Enamine | EN300-153938-0.5g |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 0.5g |
$946.0 | 2023-06-05 | ||
| Enamine | EN300-153938-0.05g |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 0.05g |
$827.0 | 2023-06-05 | ||
| Enamine | EN300-153938-0.1g |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 0.1g |
$867.0 | 2023-06-05 | ||
| Enamine | EN300-153938-0.25g |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 0.25g |
$906.0 | 2023-06-05 | ||
| Enamine | EN300-153938-2.5g |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 2.5g |
$1931.0 | 2023-06-05 | ||
| Enamine | EN300-153938-250mg |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 250mg |
$906.0 | 2023-09-26 | ||
| Enamine | EN300-153938-2500mg |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 2500mg |
$1931.0 | 2023-09-26 | ||
| Enamine | EN300-153938-10000mg |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 10000mg |
$4236.0 | 2023-09-26 | ||
| Enamine | EN300-153938-5.0g |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid |
1520016-37-8 | 5g |
$2858.0 | 2023-06-05 |
5-bromo-1,2,3-thiadiazole-4-carboxylic acid 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
1520016-37-8 (5-bromo-1,2,3-thiadiazole-4-carboxylic acid) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
